
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile, also known as N-oxide, is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science. This compound has a unique structure that allows it to exhibit different properties and functions, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. It has also been found to inhibit the growth of bacteria and parasites by disrupting their cell membrane and DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and lipid peroxidation in cells. It has also been shown to modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. In addition, this compound has been found to affect the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is its versatility in terms of its chemical structure and properties. This allows researchers to modify its structure and tailor its properties to suit their specific research needs. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. It is important for researchers to carefully evaluate the safety and toxicity of this compound before using it in their experiments.
List of
Future Directions
1. Development of novel (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile derivatives with improved pharmacological activity and reduced toxicity.
2. Investigation of the mechanism of action of this compound on cellular signaling pathways and gene expression.
3. Exploration of the potential applications of this compound in material science, such as in the development of new catalysts and sensors.
4. Evaluation of the use of this compound as a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
5. Investigation of the effects of this compound on the gut microbiome and its potential applications in agriculture and animal husbandry.
Synthesis Methods
The synthesis of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can be achieved through various methods, including the oxidation of pyridine derivatives, the reaction of pyridine with nitrosating agents, and the reaction of pyridine with cyanogen. Among these methods, the oxidation of pyridine derivatives is the most commonly used approach. This method involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate to convert pyridine into this compound.
Scientific Research Applications
(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities such as anticancer, antimicrobial, and antiparasitic effects. Several studies have also shown that this compound can act as a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
(2Z)-2-hydroxyimino-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-5-7(10-11)6-3-1-2-4-9-6/h1-4,11H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTRMUBZBNVTOO-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

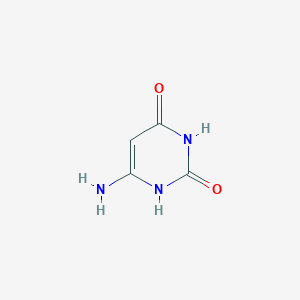

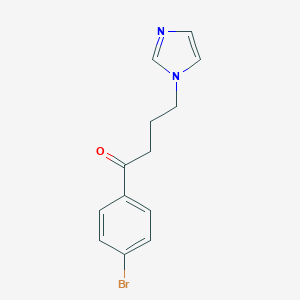

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)

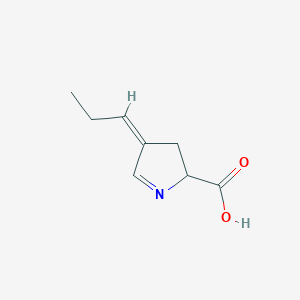
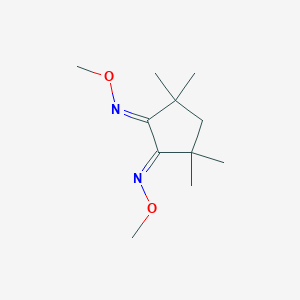
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
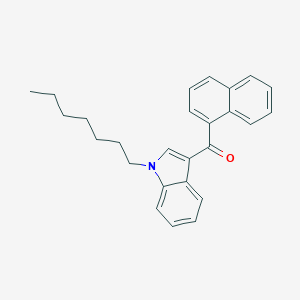
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
